CP-775146 - 702680-17-9

CP-775146

Catalog Number: EVT-265036
CAS Number: 702680-17-9
Molecular Formula: C26H33NO4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP 775,146 is an agonist of peroxisome proliferator-activated receptor α (PPARα) that selectively binds to PPARα (Ki = 24.5 nM) over PPARβ and PPARγ (Kis = >10,000 nM). CP 775,146 induces PPARα transcriptional activity in a reporter assay (EC50s = 57 and 284 nM for human and rat receptors, respectively, expressed in HepG2 cells). It decreases plasma triglyceride levels in mice by 73% when administered at a dose of 2 mg/kg per day for two days.
CP-775146 is a selective, high affinity PPARα agonist. CP-775146 exhibits hypolipidemic activity in vivo.
Source and Classification

CP-775146 was developed as part of a series of compounds aimed at modulating PPARα activity to treat metabolic disorders. Its chemical identifier is CAS 702680-17-9, and it is commercially available from various suppliers such as Sigma-Aldrich and Tocris Bioscience .

Synthesis Analysis

The synthesis of CP-775146 involves several key steps that focus on constructing its piperidine and phenoxy moieties. The general synthetic route can be outlined as follows:

  1. Formation of the Piperidine Ring: The synthesis begins with the preparation of a piperidine derivative, which is typically achieved through cyclization reactions involving suitable precursors.
  2. Acylation Reaction: An acylation step introduces an acyl group to the piperidine structure, forming an intermediate that is crucial for subsequent reactions.
  3. Coupling with Phenoxy Group: The next step involves coupling the prepared piperidine derivative with a phenoxy group, which imparts selectivity towards PPARα.
  4. Final Modifications: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .

The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

CP-775146 has a complex molecular structure characterized by the following components:

  • A piperidine ring that contributes to its pharmacological activity.
  • A phenoxy group, which enhances binding to PPARα.
  • An acyl chain that aids in lipophilicity and bioavailability.

The molecular formula is C21H30N2O3C_{21}H_{30}N_{2}O_{3}, and its structural representation can be illustrated as follows:

 S 2 3 1 2 4 isopropylphenyl acetyl piperidin 3 yl phenoxy 2 methylpropanoic acid\text{ S 2 3 1 2 4 isopropylphenyl acetyl piperidin 3 yl phenoxy 2 methylpropanoic acid}

This structure allows for specific interactions within the PPARα binding site, facilitating its agonistic effects .

Chemical Reactions Analysis

CP-775146 undergoes various chemical reactions primarily related to its metabolic pathways once administered. Notably:

  1. Metabolism: The compound is metabolized in the liver, where it activates several genes involved in fatty acid oxidation, including acyl-CoA oxidase 1 and carnitine palmitoyltransferase 1 .
  2. Receptor Binding: Upon binding to PPARα, CP-775146 initiates a cascade of transcriptional events that enhance lipid metabolism and reduce triglyceride levels in adipose tissue.

These reactions are essential for understanding the pharmacodynamics of CP-775146 in clinical applications.

Mechanism of Action

The mechanism of action of CP-775146 involves selective activation of PPARα, leading to:

  1. Gene Activation: CP-775146 upregulates genes associated with fatty acid oxidation and thermogenesis in adipose tissues . This includes increased expression levels of genes like hormone-sensitive lipase and uncoupling protein 1.
  2. Reduction in Lipid Accumulation: By enhancing fatty acid oxidation pathways, CP-775146 effectively reduces lipid accumulation in liver tissues, contributing to improved metabolic profiles in obese models .
  3. Thermogenic Activation: The compound promotes browning of white adipose tissue by inducing thermogenic gene expression, which aids in energy expenditure .

This multifaceted mechanism underscores its potential utility in treating metabolic disorders.

Physical and Chemical Properties Analysis

CP-775146 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 358.48 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulating effective delivery systems in therapeutic applications .

Applications

CP-775146 has significant scientific applications primarily within the field of metabolic research:

  1. Obesity Treatment: Its ability to modulate lipid metabolism positions it as a candidate for treating obesity-related disorders.
  2. Liver Disease Management: By preventing lipid accumulation in liver tissues, CP-775146 may serve as a therapeutic agent against non-alcoholic fatty liver disease (NAFLD).
  3. Research Tool: As a selective PPARα agonist, it is widely used in research settings to elucidate the roles of PPARα in metabolic regulation.
Introduction to PPARα Agonism and Metabolic Dysregulation

Role of PPARα in Lipid Homeostasis and Metabolic Syndrome

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-dependent nuclear transcription factor abundantly expressed in metabolically active tissues—liver, heart, brown adipose, and skeletal muscle. It serves as the master regulator of systemic lipid homeostasis by directly modulating genes governing fatty acid uptake (e.g., CD36), mitochondrial β-oxidation (e.g., CPT-1α, Acadm), peroxisomal fatty acid oxidation (e.g., Acox1, Ehhadh), and lipoprotein metabolism (e.g., APOA1, APOA5) [3] [6]. Under fasting or high-fat conditions, PPARα activation mobilizes stored triglycerides for energy production, thereby reducing circulating triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein cholesterol (LDL-c) while elevating high-density lipoprotein cholesterol (HDL-c) [2] [6].

Metabolic syndrome (MetS)—characterized by visceral obesity, dyslipidemia, insulin resistance, and hypertension—is intrinsically linked to PPARα dysfunction. Hepatic PPARα activity diminishes in obesity, leading to:

  • Lipid Accumulation: Reduced fatty acid oxidation capacity causes ectopic lipid deposition in the liver (steatosis) [2].
  • Inflammation: Impaired transrepression of NF-κB and AP-1 pathways heightens pro-inflammatory cytokine production (e.g., IL-6, TNF-α) [3] [6].
  • Dyslipidemia: Elevated TG, LDL-c, and non-HDL-c alongside suppressed HDL-c [4].

Table 1: PPARα-Regulated Pathways and Target Genes

Metabolic PathwayKey Target GenesBiological Function
Fatty Acid OxidationCPT-1α, Acadm, AcadlMitochondrial β-oxidation
Peroxisomal Lipid ProcessingAcox1, EhhadhVery-long-chain fatty acid breakdown
Lipoprotein MetabolismAPOA1, APOA5, LPLHDL synthesis, TG clearance
Glucose HomeostasisFGF21Insulin sensitivity, gluconeogenesis

Limitations of Classical Fibrates as PPARα Activators

Fibrates (e.g., fenofibrate, gemfibrozil) have been first-line PPARα agonists since the 1960s. Despite proven efficacy in lowering TG (20–50%) and raising HDL-c (10–15%), their clinical utility is constrained by significant limitations [4] [7]:

  • Weak Potency and Low Selectivity: Fibrates exhibit modest affinity for PPARα (EC₅₀ in micromolar range) and activate PPARγ/δ at therapeutic doses, increasing risks of fluid retention, weight gain, and drug interactions [7].
  • Incomplete Efficacy in MetS: Trials like FIELD (fenofibrate) showed marginal reduction in macrovascular events in diabetic patients, partly due to insufficient TG/HDL-c correction in severe dyslipidemia [4].
  • Species-Specific Toxicity: Rodents exposed to fibrates develop hepatocarcinomas via PPARα-mediated peroxisome proliferation—a response absent in humans due to lower hepatic PPARα expression. Despite human safety, this complicates translational research [4] [7].
  • Limited Gene Activation Profile: Fibrates primarily induce peroxisomal β-oxidation genes but weakly regulate mitochondrial β-oxidation or thermogenic pathways critical for MetS [6].

Table 2: Pharmacological Limitations of Classical Fibrates

IssueClinical ConsequenceMechanistic Basis
Weak PPARα AffinityHigh doses required, increasing off-target effectsLow binding stability (Ki >10 μM)
Cross-Reactivity with PPARγ/δEdema, hemoglobin decreaseStructural similarity in ligand-binding domains
Inconsistent Cardiovascular BenefitVariable outcomes in trials (e.g., FIELD vs. ACCORD)Incomplete lipid remodeling in obese phenotypes
Mitochondrial EffectsRare hepatotoxicity/myotoxicityDisruption of electron transport chain

Emergence of CP-775146 as a Novel Selective PPARα Agonist

CP-775146 (chemical name: 2-Methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid) represents a breakthrough in targeted PPARα pharmacology. This piperidine-based agonist demonstrates nanomolar affinity for PPARα (Ki = 24.5 nM) with >400-fold selectivity over PPARγ and PPARβ/δ (Ki >10 μM) [1] [9]. Its high specificity stems from structural optimization:

  • A phenoxyisobutyric acid moiety mimicking endogenous fatty acids.
  • A hydrophobic region enhancing PPARα ligand-binding domain (LBD) stabilization [1].

Preclinical Efficacy in Metabolic Dysregulation

In diet-induced obese (DIO) C57BL/6 mice, CP-775146 (0.1 mg/kg/day, intraperitoneal) elicited rapid lipid-lowering effects within 3 days:

  • Serum Lipid Correction: Reduced TG (−32%), LDL-c (−28%), non-HDL-c (−25%) while elevating HDL-c [2] [8].
  • Hepatic Steatosis Amelioration: Lowered liver TG content (−40%) and attenuated HFD-induced ballooning and inflammation [2].
  • Gene Regulation:
  • Liver: Upregulated β-oxidation genes (Acox1: 3.2-fold; Cpt-1α: 2.8-fold; Ehhadh: 2.5-fold) [2].
  • Adipose Tissue: Induced "browning" of white fat via Ucp1 (4.1-fold), Cidea (3.3-fold), and lipolysis genes (Atgl: 2.7-fold; Hsl: 2.1-fold) [2] [8].

Table 3: CP-775146 vs. Classical Fibrates in Preclinical Models

ParameterCP-775146FenofibrateWy-14643
PPARα Binding Affinity (Ki)24.5 nM~5–10 μM~0.5–1.0 μM
PPARγ/δ Selectivity>400-fold5–10-fold10–20-fold
Triglyceride Reduction (DIO Mice)−32% (0.1 mg/kg)−25% (50 mg/kg)−30% (50 mg/kg)
Adipose Tissue "Browning"Strong induction (Ucp1, Cidea)Weak/noneModerate
Key Metabolic Pathways InducedMitochondrial + peroxisomal β-oxidation, thermogenesisPrimarily peroxisomal β-oxidationPeroxisomal β-oxidation, inflammation suppression

Mechanistically, CP-775146 outperforms classical agonists by:

  • Enhancing Mitochondrial Energy Expenditure: Unprecedented activation of hepatic Fgf21 (6-fold)—a key regulator of mitochondrial biogenesis and systemic insulin sensitivity [2] [6].
  • Reprogramming Adipose Metabolism: Stimulating lipolysis (Atgl, Hsl) and thermogenesis (Ucp1) in white fat, counteracting obesity-induced adipose expansion [2].
  • Rescuing PPARα Dysfunction in Obesity: Restoring fatty acid flux through both peroxisomal (Acox1) and mitochondrial (Cpt-1α, Acadl) pathways in fatty liver [2] [8].

CP-775146 exemplifies the "selective PPARα modulator" (SPPARMα) concept—optimizing beneficial transactivation of lipid-metabolizing genes while minimizing off-target effects. Its pharmacodynamic profile positions it as a candidate for severe dyslipidemia, NAFLD/NASH, and diabetes complications where fibrates show incomplete efficacy [2] [6] [8].

  • CP-775146
  • Fenofibrate
  • Gemfibrozil
  • Wy-14643
  • Bezafibrate
  • Clofibrate
  • Pemafibrate

Properties

CAS Number

702680-17-9

Product Name

CP-775146

IUPAC Name

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1

InChI Key

OISHBINQIFNIPV-JOCHJYFZSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

CP-775146; CP 775146; CP775146.

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.